molecular formula C9H20Cl3GeNO B14377139 2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine CAS No. 89927-36-6

2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine

Cat. No.: B14377139
CAS No.: 89927-36-6
M. Wt: 337.2 g/mol
InChI Key: AVIOZBZDXNDBQW-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a trichloromethyl group, a diethylamino group, and a trimethylgermyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine typically involves the reaction of 2,2,2-trichloroethanamine with trimethylgermanium chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:

2,2,2-Trichloroethanamine+Trimethylgermanium chlorideBaseThis compound\text{2,2,2-Trichloroethanamine} + \text{Trimethylgermanium chloride} \xrightarrow{\text{Base}} \text{this compound} 2,2,2-Trichloroethanamine+Trimethylgermanium chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or dealkylated products.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of germanium oxides and chlorinated ethanamine derivatives.

    Reduction: Production of partially or fully dechlorinated ethanamine derivatives.

    Substitution: Generation of substituted ethanamine compounds with various functional groups.

Scientific Research Applications

2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trimethylgermyl group may enhance the compound’s stability and facilitate its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine: Similar structure but contains a lead atom instead of germanium.

    2,2,2-Trichloro-N,N-diethyl-1-[(trimethylstannyl)oxy]ethan-1-amine: Contains a tin atom instead of germanium.

Uniqueness

2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties. The germanium atom can enhance the compound’s reactivity and stability compared to its lead and tin analogs.

Properties

CAS No.

89927-36-6

Molecular Formula

C9H20Cl3GeNO

Molecular Weight

337.2 g/mol

IUPAC Name

2,2,2-trichloro-N,N-diethyl-1-trimethylgermyloxyethanamine

InChI

InChI=1S/C9H20Cl3GeNO/c1-6-14(7-2)8(9(10,11)12)15-13(3,4)5/h8H,6-7H2,1-5H3

InChI Key

AVIOZBZDXNDBQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C(Cl)(Cl)Cl)O[Ge](C)(C)C

Origin of Product

United States

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